1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine - 2097891-39-7

1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine

Catalog Number: EVT-3132144
CAS Number: 2097891-39-7
Molecular Formula: C11H14N4S
Molecular Weight: 234.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

JNJ-53718678

Compound Description:
JNJ-53718678 (3-({5-chloro-1-[3-(methylsulfonyl)propyl]-1H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one) is a potent and orally bioavailable respiratory syncytial virus (RSV) fusion inhibitor. [] It has shown efficacy in a phase 2a challenge study in healthy adults and is currently under evaluation in hospitalized infants and adults. [] Co-crystal structures of JNJ-53718678 derivatives have helped elucidate structure-activity relationship (SAR) trends. []

Relevance: While JNJ-53718678 possesses a more complex structure compared to 1-methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine, both compounds share a central imidazo[4,5-c]pyridine core. This structural similarity suggests potential overlapping biological activities or similar mechanisms of action.

SB-772077-B

Compound Description: SB-772077-B (4-(7-((3-amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine) is a novel aminofurazan-based Rho kinase inhibitor. [] It has shown pulmonary vasodilator effects in rats, particularly when pulmonary vascular resistance is elevated. [] This compound has potential therapeutic applications in treating pulmonary hypertension. []

Relevance:SB-772077-B, like 1-methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine, incorporates an imidazo[4,5-c]pyridine scaffold within its structure. The presence of this shared structural motif implies potential commonalities in their binding affinities and interactions with biological targets.

GSK690693

Compound Description: GSK690693 (4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol) is a potent, ATP-competitive, pan-AKT kinase inhibitor with IC50 values in the nanomolar range against AKT isoforms 1, 2, and 3. [] GSK690693 effectively inhibits intracellular AKT activity, as demonstrated by reduced GSK3β phosphorylation. [] In vivo studies using human breast carcinoma xenografts in mice have shown that GSK690693 administration inhibits tumor growth, highlighting its potential as a therapeutic agent for tumors with activated AKT. []

Relevance:Both GSK690693 and 1-methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine belong to a class of compounds containing an imidazo[4,5-c]pyridine moiety. This shared structural element suggests potential similarities in their binding modes and pharmacological profiles.

AZD0156

Compound Description:AZD0156 (8-{6-[3-(dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one) is a highly potent and selective ataxia telangiectasia mutated (ATM) kinase inhibitor. [] It exhibits promising preclinical pharmacokinetics and a low predicted clinical dose. [] AZD0156 demonstrates enhanced efficacy when combined with DNA double-strand break-inducing agents like irinotecan and olaparib in preclinical models, suggesting its potential as an anticancer therapeutic. []

Relevance: AZD0156 and 1-methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine are structurally related by their shared imidazo-pyridine core. Although AZD0156 features an imidazo[4,5-c]quinolin-2-one core, the structural similarity suggests potential similarities in their binding properties and potential for biological activity.

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

Compound Description:JNJ 54166060 is a potent and selective P2X7 receptor antagonist. [] It demonstrates an ED50 of 2.3 mg/kg in rats and exhibits high oral bioavailability with low-moderate clearance in preclinical species. [] JNJ 54166060 also possesses a favorable CYP profile and exhibits regioselective inhibition of midazolam CYP3A metabolism. []

Relevance: Both JNJ 54166060 and 1-methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine share the imidazo[4,5-c]pyridine scaffold, highlighting their close structural relationship. This structural similarity suggests potential for overlapping pharmacological profiles and interactions with similar biological targets.

(S)-(2-Fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 29)

Compound Description:Compound 29 is a potent and selective P2X7 receptor antagonist. [] It demonstrates robust P2X7 receptor occupancy in rats with an ED50 value of 0.06 mg/kg. [] Compound 29 was identified through a structure-activity relationship study focusing on a novel series of 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists. []

Relevance:While 1-methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine features a thiazolo[4,5-c]pyridine core, Compound 29 incorporates a closely related [, , ]triazolo[4,5-c]pyridine scaffold. This structural similarity, particularly within the context of P2X7 antagonism, suggests potential commonalities in their binding modes and pharmacological profiles.

(S)-(3-Fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 35)

Compound Description:Compound 35 is a potent and selective P2X7 receptor antagonist. [] It demonstrates robust P2X7 receptor occupancy in rats with an ED50 value of 0.07 mg/kg and shows good solubility and tolerability in preclinical species. [] These favorable characteristics led to its selection as a clinical candidate for phase I clinical trials for potential treatment of mood disorders. []

Relevance:Similar to Compound 29, Compound 35 also incorporates a [, , ]triazolo[4,5-c]pyridine scaffold, closely resembling the thiazolo[4,5-c]pyridine core present in 1-methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine. This structural resemblance suggests potential similarities in their binding affinities, selectivity profiles, and potential therapeutic applications, particularly within the context of P2X7 receptor antagonism.

3-(Butan-2-yl)-6-(2,4-difluoroanilino)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (Compound 1)

Compound Description:Compound 1 is a lead compound that serves as a starting point for the development of novel p38 mitogen-activated protein (MAP) kinase inhibitors. [] The structure-based design strategy aimed to improve its inhibitory activity against tumor necrosis factor-α (TNF-α) production in human whole blood cell assays. []

Relevance:Although Compound 1 possesses an imidazo[4,5-b]pyridin-2-one core, its structural similarity to 1-methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine, particularly the presence of the imidazo-pyridine motif, suggests potential similarities in their binding interactions and pharmacological profiles.

3-(3-tert-Butyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-6-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide (Compound 25)

Compound Description:Compound 25 is a potent and selective p38 MAP kinase inhibitor. [] It exhibits superior suppression of TNF-α production in human whole blood cells compared to the lead compound (Compound 1). [] Additionally, Compound 25 demonstrates significant in vivo efficacy in a rat model of collagen-induced arthritis. []

Relevance:Compound 25, similar to Compound 1, is based on the imidazo[4,5-b]pyridin-2-one core structure. While 1-methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine has a thiazolo[4,5-c]pyridine core, the shared imidazo-pyridine motif suggests potential commonalities in their binding modes and pharmacological activities.

Properties

CAS Number

2097891-39-7

Product Name

1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine

IUPAC Name

2-(4-methylpiperazin-1-yl)-[1,3]thiazolo[4,5-c]pyridine

Molecular Formula

C11H14N4S

Molecular Weight

234.32

InChI

InChI=1S/C11H14N4S/c1-14-4-6-15(7-5-14)11-13-9-8-12-3-2-10(9)16-11/h2-3,8H,4-7H2,1H3

InChI Key

FSQDYSUTHDDYJY-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=CN=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.